molecular formula C10H21NO4 B062048 tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate CAS No. 182958-73-2

tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate

Cat. No.: B062048
CAS No.: 182958-73-2
M. Wt: 219.28 g/mol
InChI Key: ZCNIHVVSMKRMGN-ZETCQYMHSA-N
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Description

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is a chemical compound with the molecular formula C9H19NO4 It is known for its unique structure, which includes a carbamate group attached to a 2-hydroxy-1-(hydroxymethyl)-2-methylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1-(hydroxymethyl)-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for various specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(2S)-1,3-dihydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-7(6-12)10(4,5)14/h7,12,14H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNIHVVSMKRMGN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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